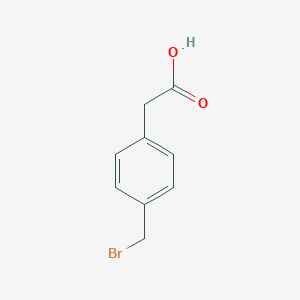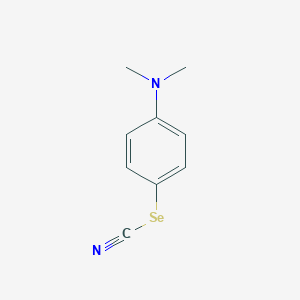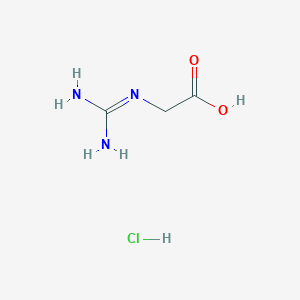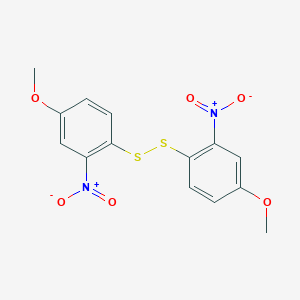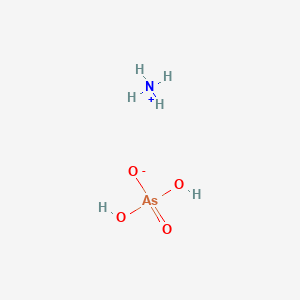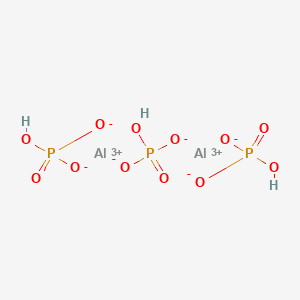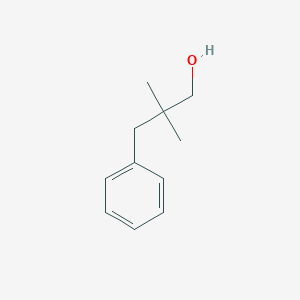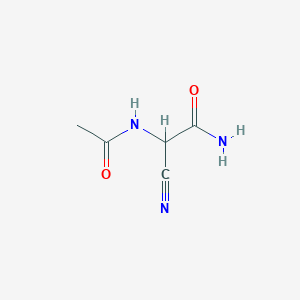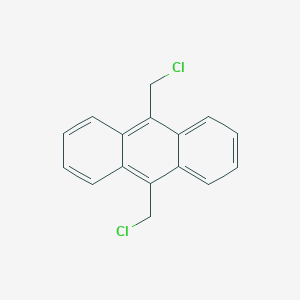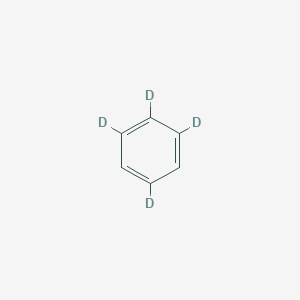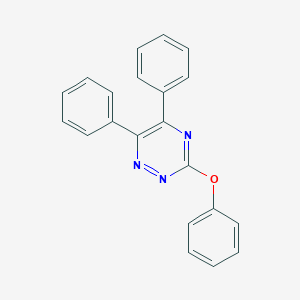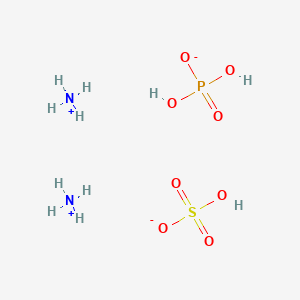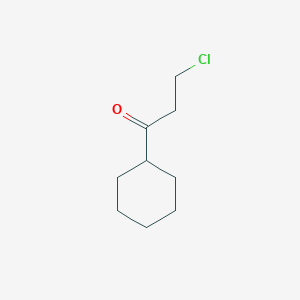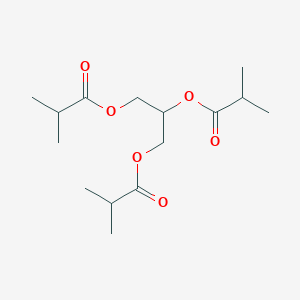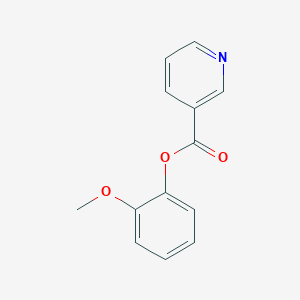
Guaiacol nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guaiacol nicotinate, also known as nicotinic acid guaiacol ester, is a chemical compound with potential therapeutic effects. It is synthesized by esterification of guaiacol with nicotinic acid and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of guaiacol nicotinate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
Guaiacol nicotinate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle cells. It has also been found to reduce blood pressure and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using guaiacol nicotinate in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using guaiacol nicotinate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on guaiacol nicotinate. One possible direction is to investigate its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another direction is to explore its potential use in the treatment of cancer, as it has been found to have anti-tumor effects in some studies. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective and efficient synthesis methods.
Métodos De Síntesis
Guaiacol nicotinate is synthesized by esterification of guaiacol with Guaiacol nicotinate acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Guaiacol nicotinate has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory, antioxidant, and analgesic properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and cancer.
Propiedades
Número CAS |
15057-98-4 |
|---|---|
Nombre del producto |
Guaiacol nicotinate |
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-6-2-3-7-12(11)17-13(15)10-5-4-8-14-9-10/h2-9H,1H3 |
Clave InChI |
KVPUDAXRVGUATI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
Otros números CAS |
15057-98-4 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



